TSHR antagonist S37b

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

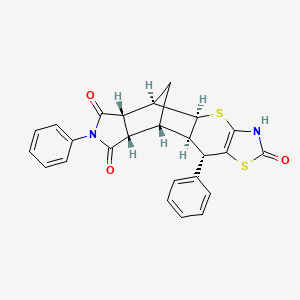

IUPAC Name |

(1R,2R,9S,10R,11S,12S,16S)-9,14-diphenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O3S2/c28-23-18-14-11-15(19(18)24(29)27(23)13-9-5-2-6-10-13)20-17(14)16(12-7-3-1-4-8-12)21-22(31-20)26-25(30)32-21/h1-10,14-20H,11H2,(H,26,30)/t14-,15-,16-,17-,18+,19-,20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGFJFPYQZCZNIH-BYXVQRNISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3C(C1C4C2C(=O)N(C4=O)C5=CC=CC=C5)SC6=C(C3C7=CC=CC=C7)SC(=O)N6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]3[C@@H]([C@H]1[C@@H]4[C@H]2C(=O)N(C4=O)C5=CC=CC=C5)SC6=C([C@@H]3C7=CC=CC=C7)SC(=O)N6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the TSHR Antagonist S37b: Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of S37b, a small-molecule antagonist of the Thyrotropin Receptor (TSHR). S37b is the less active enantiomer of the selective TSHR antagonist S37a. This document details its effects on TSHR signaling, presents available quantitative data, and outlines the experimental protocols used for its characterization.

Core Mechanism of Action

S37b, alongside its more potent enantiomer S37a, functions as an allosteric antagonist of the TSHR. Emerging evidence suggests that these molecules do not compete directly with the endogenous ligand, thyrotropin (TSH), at its orthosteric binding site on the extracellular domain. Instead, they are proposed to bind to a novel allosteric pocket located at the interface between the extracellular and transmembrane domains of the receptor. This binding event induces a conformational change in the receptor, stabilizing an inactive state and thereby preventing the initiation of downstream signaling cascades.

While S37a has been shown to be a competitive antagonist of TSH-stimulated cAMP production, it acts as a noncompetitive antagonist of β-arrestin 1 recruitment. This suggests a biased antagonism, with differential effects on the G-protein-mediated and β-arrestin-mediated signaling pathways. As the enantiomer of S37a, S37b is presumed to share this allosteric binding site and general mechanism, albeit with significantly lower efficacy.

Data Presentation: Quantitative Analysis of TSHR Antagonism

Quantitative data for S37b is limited in publicly available literature, with most studies focusing on the more active enantiomer, S37a. S37b is consistently referred to as the "less effective enantiomer" with a "minor effect" on TSHR inhibition. For a comprehensive comparison, the inhibitory activity of S37a is presented below.

| Compound | Target | Assay Type | IC50 | Reference |

| S37a | Human TSHR | cAMP Accumulation | ~20 µM | [1] |

| S37a | Mouse TSHR | cAMP Accumulation | 40 µM | [1] |

| S37b | Human TSHR | cAMP Accumulation | Not Quantified (minor effect) | [2][3][4] |

Signaling Pathways

The TSHR canonically signals through two major pathways upon activation: the G-protein pathway, primarily Gs, leading to the production of cyclic AMP (cAMP), and the β-arrestin pathway, which is involved in receptor desensitization and can initiate separate signaling cascades.

G-Protein Signaling Pathway (cAMP)

S37a effectively inhibits TSH-induced cAMP accumulation. Given that S37b is its less active enantiomer, it is expected to have a similar, though much weaker, inhibitory effect on this pathway.

β-Arrestin Signaling Pathway

Studies on S37a suggest it acts as a noncompetitive antagonist of β-arrestin 1 recruitment. This indicates that its binding to the allosteric site can prevent the conformational changes necessary for β-arrestin interaction, independent of TSH binding. The effect of S37b on this pathway has not been explicitly detailed, but it is likely to have a negligible impact due to its overall low activity.

Experimental Protocols

The characterization of S37b and its enantiomer S37a primarily involved in vitro cell-based assays to measure their impact on TSHR signaling.

cAMP Accumulation Assay

This assay is fundamental for quantifying the Gs-mediated signaling of the TSHR.

Objective: To determine the inhibitory effect of S37b on TSH-induced intracellular cAMP production.

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human TSHR.

Methodology:

-

Cell Culture: HEK293-TSHR cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

-

Assay Preparation: Cells are seeded into 96-well plates and grown to confluence.

-

Compound Treatment: Prior to stimulation, cells are pre-incubated with varying concentrations of S37b (or vehicle control) for a specified period (e.g., 30 minutes) in the presence of a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

-

TSH Stimulation: Cells are then stimulated with a fixed concentration of bovine TSH (e.g., EC80) for a defined incubation time (e.g., 1 hour) at 37°C.

-

cAMP Measurement: Intracellular cAMP levels are quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit, according to the manufacturer's instructions.

-

Data Analysis: The results are expressed as a percentage of the maximal TSH response, and IC50 values are calculated by nonlinear regression analysis.

β-Arrestin Recruitment Assay

This assay is used to assess the antagonist's effect on the recruitment of β-arrestin to the activated TSHR.

Objective: To determine if S37b inhibits TSH-induced β-arrestin recruitment to the TSHR.

Cell Line: A suitable cell line (e.g., U2OS or CHO) engineered to co-express the TSHR fused to a protein fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).

Methodology:

-

Principle: Upon TSH stimulation, β-arrestin is recruited to the TSHR, bringing the two enzyme fragments into close proximity. This results in the formation of a functional enzyme that can hydrolyze a substrate to produce a detectable signal (e.g., chemiluminescence).

-

Cell Plating: Cells are seeded into white, clear-bottom 96- or 384-well plates and incubated overnight.

-

Compound Incubation: Cells are pre-incubated with various concentrations of S37b or vehicle.

-

Agonist Stimulation: Cells are then stimulated with an EC80 concentration of TSH.

-

Signal Detection: After incubation, the substrate is added, and the luminescent signal is measured using a plate reader.

-

Data Analysis: The inhibitory effect of S37b is determined by the reduction in the TSH-induced signal.

Conclusion

S37b is the less potent enantiomer of the selective allosteric TSHR antagonist, S37a. While quantitative data on its inhibitory activity is scarce, it is understood to act through a similar mechanism as S37a, binding to a novel allosteric site and preferentially inhibiting the Gs-cAMP signaling pathway. Its significantly reduced potency compared to S37a makes it a useful tool for structure-activity relationship studies but limits its potential as a therapeutic agent. Further investigation would be required to fully quantify its inhibitory constants and explore any potential for biased antagonism.

References

- 1. Implications of an Improved Model of the TSH Receptor Transmembrane Domain (TSHR-TMD-TRIO) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. TSHR antagonist S37b|CAS 2143452-22-4|DC Chemicals [dcchemicals.com]

- 4. Arrestin-β-1 Physically Scaffolds TSH and IGF1 Receptors to Enable Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]

S37b as a Negative Control for TSHR Inhibition: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of S37b as a negative control in studies involving the inhibition of the Thyroid-Stimulating Hormone Receptor (TSHR). This document outlines the rationale for its use, presents available data on its activity, provides detailed experimental protocols, and illustrates the relevant signaling pathways.

Introduction: The Importance of a Negative Control in TSHR Inhibition Studies

The Thyroid-Stimulating Hormone Receptor (TSHR) is a G protein-coupled receptor (GPCR) that plays a pivotal role in thyroid gland function and is a key target in the pathophysiology of Graves' disease and Graves' orbitopathy.[1][2] Small molecule antagonists of the TSHR are of significant interest for therapeutic development. In the preclinical evaluation of such antagonists, the use of a proper negative control is crucial to validate the specificity and on-target effects of the active compound.

S37b is the less effective enantiomer of the potent and selective TSHR antagonist, S37a.[3][4] Due to its stereochemical relationship with S37a but significantly reduced biological activity, S37b serves as an ideal negative control in experiments designed to assess TSHR inhibition. Its use allows researchers to distinguish between specific receptor-mediated effects of the active antagonist and any potential off-target or non-specific effects of the chemical scaffold.

Mechanism of Action of TSHR and the Role of S37b

TSH binding to its receptor primarily activates the Gs alpha subunit (Gαs), leading to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels. This activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the synthesis and release of thyroid hormones. The TSHR can also couple to the Gq/11 alpha subunit (Gαq/11), activating the phospholipase C (PLC) pathway, resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively.

S37a is a small molecule antagonist that allosterically inhibits TSHR activation.[1] In contrast, S37b, its enantiomer, exhibits only a minor effect on TSHR inhibition.[3][4] This stark difference in activity between the two enantiomers underscores the stereospecificity of the interaction between the antagonist and the receptor, making S37b a highly suitable negative control.

Data Presentation: Comparative Activity of TSHR Antagonists

| Compound | Target | Assay | Key Parameter | Value | Reference |

| S37a | Human TSHR | TSH-induced cAMP accumulation in HEK293 cells | IC50 | Micromolar range | [1] |

| S37b | Human TSHR | TSH-induced cAMP accumulation in HEK293 cells | Activity | Minor to no effect | [3][4] |

Experimental Protocols

The following are detailed methodologies for key experiments where S37b can be employed as a negative control.

In Vitro TSHR-Mediated cAMP Accumulation Assay

This is the primary functional assay to assess the activity of TSHR antagonists.

Objective: To measure the inhibition of TSH-induced cAMP production by a test compound (e.g., S37a) and its negative control (S37b).

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human TSHR (HEK-TSHR).

Materials:

-

HEK-TSHR cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin

-

Bovine TSH (bTSH)

-

S37a and S37b

-

3-isobutyl-1-methylxanthine (IBMX)

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

-

Phosphate Buffered Saline (PBS)

-

96-well or 384-well cell culture plates

Protocol:

-

Cell Seeding: Seed HEK-TSHR cells into 96-well or 384-well plates at a density that allows for confluent monolayer formation after 24-48 hours of incubation.

-

Compound Preparation: Prepare a dilution series of S37a and S37b in assay buffer. Include a vehicle control (e.g., DMSO).

-

Pre-incubation with Antagonists: On the day of the experiment, wash the cells with PBS and replace the medium with serum-free DMEM containing 0.5 mM IBMX (to inhibit phosphodiesterases and allow cAMP accumulation). Add the diluted S37a, S37b, or vehicle control to the respective wells and incubate for 30 minutes at 37°C.

-

TSH Stimulation: Add bTSH to the wells at a final concentration that elicits a submaximal response (e.g., EC80) to allow for the detection of inhibition.

-

Incubation: Incubate the plates for 30-60 minutes at 37°C.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log of the antagonist concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for S37a. The data for S37b should show a flat or near-flat line, indicating a lack of inhibition.

In Vitro Model of Graves' Orbitopathy using Orbital Fibroblasts

This assay assesses the effect of TSHR antagonists on a more disease-relevant cell type.

Objective: To evaluate the ability of S37a, with S37b as a negative control, to inhibit TSHR-mediated responses in primary orbital fibroblasts from patients with Graves' orbitopathy.

Cell Line: Primary cultures of orbital fibroblasts isolated from patients with Graves' orbitopathy.

Materials:

-

Primary orbital fibroblasts

-

Cell culture medium for fibroblasts

-

Recombinant human TSH (rhTSH) or patient-derived TSHR-stimulating autoantibodies (TSAbs)

-

S37a and S37b

-

Assay kits for downstream readouts (e.g., hyaluronan production ELISA, adipogenesis differentiation assays)

Protocol:

-

Cell Culture: Culture primary orbital fibroblasts according to standard protocols.

-

Pre-treatment with Antagonists: Seed the fibroblasts in appropriate culture plates. Once they reach the desired confluency, pre-treat the cells with S37a, S37b, or vehicle control for 1-2 hours.

-

Stimulation: Stimulate the cells with rhTSH or TSAbs.

-

Incubation: Incubate for a period appropriate for the desired readout (e.g., 24-48 hours for hyaluronan production, several days for adipogenesis).

-

Measurement of Downstream Effects:

-

Hyaluronan Production: Measure the concentration of hyaluronan in the culture supernatant using an ELISA kit.

-

Adipogenesis: Induce adipocyte differentiation and assess lipid accumulation by Oil Red O staining.

-

-

Data Analysis: Compare the effects of S37a to the vehicle control and the S37b negative control. S37a is expected to inhibit the TSH/TSAb-induced effects, while S37b should have no significant effect.

Mandatory Visualizations

Signaling Pathways

Caption: TSHR Signaling Pathways and Points of Inhibition.

Experimental Workflow

Caption: Workflow for TSHR cAMP Inhibition Assay.

Logical Relationship

Caption: Logical Relationship of S37 Enantiomers.

References

- 1. A New Highly Thyrotropin Receptor-Selective Small-Molecule Antagonist with Potential for the Treatment of Graves' Orbitopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2016064716A1 - Combination therapy of tshr antagonist and igfr inhibitor - Google Patents [patents.google.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

The Discovery and Synthesis of TSHR Antagonist S37b: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and synthesis of the thyrotropin receptor (TSHR) antagonist, S37b. The document details the experimental methodologies, presents available quantitative data, and visualizes the relevant biological pathways and discovery workflows. S37b is notable as the less effective enantiomer of the potent TSHR antagonist S37a, and its discovery was a key step in the stereochemical investigation of a novel class of TSHR inhibitors.

Introduction: The Quest for TSHR Antagonists

The thyrotropin receptor (TSHR) is a G protein-coupled receptor (GPCR) pivotal to thyroid gland function and a key autoantigen in Graves' disease.[1] In this autoimmune disorder, stimulating TSHR autoantibodies (TRAbs) lead to hyperthyroidism and can cause extrathyroidal manifestations like Graves' orbitopathy (thyroid eye disease).[1] Consequently, the development of TSHR antagonists is a significant therapeutic goal.

The journey to S37b began with a high-throughput screening campaign to identify small-molecule inhibitors of the TSHR.[1][2] This effort led to the discovery of a racemic compound, S37, which demonstrated antagonistic properties. Subsequent stereoselective synthesis and enantiomeric separation of S37 yielded two distinct enantiomers: the highly active antagonist S37a and its less active counterpart, S37b.[1] While S37a has been the focus of further development due to its potent TSHR inhibition, the characterization of S37b has been instrumental in understanding the stereospecific interactions required for high-affinity binding and antagonism at the TSHR.

Quantitative Data

The quantitative data available for S37b is limited, with most studies focusing on its more active enantiomer, S37a. S37b is consistently described as having only a minor inhibitory effect on the TSHR.[3] For a comprehensive comparison, the inhibitory activities of S37a are presented below.

| Compound | Target | Assay System | IC50 | Reference |

| S37a | human TSHR | HEK293 cells | ~20 µM | [4][5] |

| S37a | murine TSHR | HEK293 cells | 40 µM | [4][5] |

| S37b | TSHR | Not specified | Minor effect reported, no quantitative data available | [3] |

Experimental Protocols

Synthesis of Racemic S37 and Enantiomeric Separation

The specific, detailed synthesis protocol for the racemic parent compound S37 is described in patent WO 2017/186793 A1. While the full text of the patent is not publicly available through standard search mechanisms, it is the primary source for the chemical synthesis methodology. The process is described as a stereoselective synthesis leading to the S37 molecule, which contains seven chiral centers.[1]

Following the synthesis of the racemic mixture S37, the individual enantiomers, S37a and S37b, were isolated via enantiomeric separation.[1][2] This process, typically involving chiral chromatography, allowed for the characterization of the biological activity of each enantiomer.

TSHR Functional Antagonism Assay (cAMP Accumulation)

The primary method for evaluating the antagonistic activity of compounds like S37b is a functional assay that measures the inhibition of TSH-induced cyclic adenosine monophosphate (cAMP) accumulation in cells expressing the TSHR.

Objective: To determine the potency of a test compound in inhibiting the TSH-stimulated production of cAMP.

Cell Line: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably expressing the human TSHR.

Principle: TSH binding to the TSHR activates the Gs alpha subunit of the associated G protein, which in turn stimulates adenylyl cyclase to produce cAMP. An antagonist will block this TSH-induced cAMP production in a dose-dependent manner.

Protocol Outline:

-

Cell Culture and Plating: TSHR-expressing cells are cultured under standard conditions and seeded into 96-well or 384-well microplates.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (e.g., S37b) for a defined period.

-

TSH Stimulation: A fixed concentration of TSH (typically at an EC80 concentration to elicit a robust but not maximal response) is added to the wells containing the test compound and incubated to stimulate cAMP production.

-

Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available assay kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or AlphaScreen).

-

Data Analysis: The cAMP levels in the presence of the test compound are compared to the levels with TSH stimulation alone. The results are typically plotted as a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).

Visualizations

TSHR Signaling Pathways

The TSHR primarily signals through two major G protein-coupled pathways: the Gs/cAMP pathway, which is crucial for thyroid hormone synthesis and secretion, and the Gq/PLC pathway, which is involved in cell proliferation and differentiation.

Caption: TSHR signaling through Gs and Gq pathways and inhibition by S37b.

Discovery and Characterization Workflow for S37b

The logical flow from initial screening to the characterization of individual enantiomers is a multi-step process common in drug discovery.

Caption: Workflow for the discovery and characterization of S37 enantiomers.

Conclusion

The discovery of S37b, while overshadowed by its highly active enantiomer S37a, represents a crucial aspect of the structure-activity relationship studies for this class of TSHR antagonists. The significant difference in activity between the two enantiomers underscores the high degree of stereospecificity required for effective inhibition of the TSHR. Although detailed quantitative data on S37b's inhibitory properties are not publicly available, its role as a low-activity counterpart to S37a provides a valuable tool for researchers investigating the molecular interactions at the TSHR allosteric binding site. Further studies on the S37 scaffold may yet yield even more potent and selective TSHR antagonists for the treatment of Graves' disease and other TSHR-mediated conditions.

References

- 1. A New Highly Thyrotropin Receptor-Selective Small-Molecule Antagonist with Potential for the Treatment of Graves' Orbitopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

The Role of S37b in Elucidating TSHR Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thyroid-stimulating hormone receptor (TSHR) is a key G protein-coupled receptor (GPCR) integral to thyroid function and a significant target in autoimmune thyroid diseases such as Graves' disease. The study of TSHR signaling pathways relies on specific molecular tools to dissect its complex activation and inhibition mechanisms. This technical guide focuses on the role of S37b, a small molecule antagonist, in the investigation of TSHR signaling. S37b is the less effective enantiomer of the potent and selective TSHR antagonist, S37a.[1][2] Its primary utility in research lies in its use as a negative control to demonstrate the stereospecificity of TSHR inhibition by its more active counterpart, S37a, thereby providing crucial insights into the structural requirements for ligand interaction and receptor modulation.

TSHR Signaling Pathways

The TSHR, upon activation by thyroid-stimulating hormone (TSH), primarily couples to the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This pathway is the canonical signaling cascade responsible for thyroid hormone synthesis and release. However, the TSHR can also couple to other G proteins, notably Gq/11, which activates the phospholipase C (PLC) pathway, resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and subsequent intracellular calcium mobilization and protein kinase C (PKC) activation. Furthermore, TSHR signaling is also modulated by β-arrestin recruitment, which can lead to receptor desensitization and internalization, as well as initiation of G protein-independent signaling cascades.

The following diagram illustrates the primary TSHR signaling pathways:

References

An In-depth Technical Guide on the Role of Enantiomers in Thyroid Research: A Case Study of the TSH Receptor Agonist C2 and its Enantiomers

A Note on the Inactive Enantiomer S37b: Initial searches for an inactive enantiomer designated "S37b" for thyroid research did not yield any specific findings in publicly available scientific literature. The research landscape prominently features a TSH receptor (TSHR) antagonist, S37a, which is the active enantiomer of a racemic compound, S37. There is no mention of a corresponding inactive enantiomer, S37b.

This guide will instead focus on a well-documented example of enantiomeric activity in thyroid research: the small-molecule TSH receptor agonist C2 and its separated enantiomers, E1 and E2. The less active enantiomer, E1, serves as an excellent case study for the principles of stereoisomerism in drug design and its application as a negative control in experimental settings.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the nuances of thyroid hormone signaling and the development of targeted therapeutics.

Introduction to TSH Receptor Agonism and Enantiomers

The thyroid-stimulating hormone (TSH) receptor is a primary regulator of thyroid gland function. Agonists of the TSHR, such as the small molecule C2 (NCGC00161870), have been developed as potential orally available alternatives to recombinant human TSH (rhTSH) for diagnostic and therapeutic purposes in thyroid cancer management.[1][2]

C2 is a racemic mixture, meaning it is composed of equal parts of two enantiomers, E1 and E2, which are non-superimposable mirror images of each other.[1][3] As is common in pharmacology, these enantiomers can exhibit significantly different biological activities. The more potent (S)-(+) isomer has been identified as E2, while E1 is the less active counterpart.[1]

Quantitative Data Presentation

The following tables summarize the quantitative data comparing the activity of the racemic mixture C2 and its enantiomers E1 and E2.

Table 1: In Vitro Activity of C2, E1, and E2

| Compound | EC50 for cAMP Production (nM) in HEK293-TSHR Cells | Fold Increase in Thyroperoxidase (TPO) mRNA | Fold Increase in Sodium-Iodide Symporter (NIS) mRNA |

| C2 (racemate) | 46 | 92 | 20 |

| E1 | 217 | 55 | 4 |

| E2 | 18 | 137 | 121 |

Data sourced from studies on HEK293 cells expressing human TSHRs and primary cultures of human thyrocytes.[1][4]

Table 2: In Vivo Activity of C2, E1, and E2 in Mice

| Compound | Fold Increase in Radioactive Iodine Uptake (RAIU) | Fold Increase in Serum T4 |

| C2 (racemate) | 1.5 | 2.4 |

| E1 | No significant effect | 1.9 |

| E2 | 2.8 | 5.6 |

Data sourced from in vivo studies in mice.[1][4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Chiral Separation of C2 Enantiomers

The separation of E1 and E2 from the racemic mixture C2 is achieved using chiral high-performance liquid chromatography (HPLC).[1]

-

Column: A chiral stationary phase (CSP) column is used. The specific type of CSP is chosen based on its ability to selectively interact with the enantiomers. Polysaccharide-based CSPs are commonly used for their broad applicability.

-

Mobile Phase: The composition of the mobile phase is optimized to achieve the best separation. This often involves a mixture of solvents such as hexane and ethanol or methanol, sometimes with additives like trifluoroacetic acid to improve peak shape.

-

Detection: Elution of the separated enantiomers is monitored using a UV detector at a wavelength where the compounds exhibit strong absorbance.

-

Elution Order: The order in which the enantiomers elute depends on the specific CSP and mobile phase used. The absolute configuration of the separated enantiomers can be determined by techniques such as X-ray crystallography.[1]

In Vitro cAMP Production Assay

The potency of TSHR agonists is often determined by measuring their ability to stimulate the production of cyclic AMP (cAMP), a key second messenger in TSHR signaling. A common method is the Homogeneous Time Resolved Fluorescence (HTRF) cAMP assay.[3]

-

Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human TSH receptor are typically used.[3]

-

Assay Principle: This is a competitive immunoassay. Cellular cAMP produced upon TSHR activation competes with a labeled cAMP (d2) for binding to an anti-cAMP antibody labeled with a cryptate. The proximity of the d2 and cryptate labels when bound results in a FRET signal. An increase in cellular cAMP leads to a decrease in the HTRF signal.

-

Protocol:

-

Cell Plating: Seed HEK293-TSHR cells into a 384-well plate and incubate overnight.

-

Compound Addition: Add serial dilutions of the test compounds (C2, E1, E2) or a vehicle control to the wells.

-

Incubation: Incubate the plate at room temperature for 30-60 minutes to allow for TSHR activation and cAMP production.

-

Lysis and Detection: Add a lysis buffer containing the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate) to each well.

-

Reading: After a further incubation period (typically 60 minutes), read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).

-

Data Analysis: Calculate the ratio of the two emission signals and plot the results against the compound concentration to determine the EC50 values.

-

Quantification of TPO and NIS mRNA by Real-Time RT-PCR

The functional consequence of TSHR activation in thyrocytes is the upregulation of genes involved in thyroid hormone synthesis, such as thyroperoxidase (TPO) and the sodium-iodide symporter (NIS).

-

Cell Culture: Primary cultures of human thyrocytes are used to assess the physiological response.

-

Protocol:

-

Treatment: Treat the thyrocytes with the test compounds (C2, E1, E2) or a control for a specified period (e.g., 5 days).[1]

-

RNA Extraction: Isolate total RNA from the cells using a suitable kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Real-Time PCR: Perform real-time PCR using a qPCR instrument. The reaction mixture includes the cDNA template, specific primers for TPO, NIS, and a housekeeping gene (e.g., GAPDH for normalization), and a fluorescent dye (e.g., SYBR Green) or a probe that binds to the amplified DNA.

-

Data Analysis: The cycle threshold (Ct) values are used to determine the relative expression levels of the target genes. The fold change in mRNA expression is calculated using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

-

In Vivo Radioactive Iodine Uptake (RAIU) Assay in Mice

This assay measures the ability of the thyroid gland to take up iodine, a key function stimulated by TSHR activation.

-

Animal Model: Female BALB/c mice are commonly used.

-

Protocol:

-

Dosing: Administer the test compounds (C2, E1, E2) or a vehicle control to the mice, typically via oral gavage.

-

Radioiodine Administration: At a specified time after compound administration, inject the mice with a tracer dose of radioactive iodine (e.g., ¹²⁵I).

-

Uptake Measurement: After a set period to allow for iodine uptake (e.g., 24 hours), euthanize the mice and excise the thyroid glands.

-

Counting: Measure the radioactivity in the thyroid glands using a gamma counter.

-

Data Analysis: Express the RAIU as a percentage of the injected dose or as a fold increase over the control group.

-

Measurement of Serum Thyroxine (T4)

Increased TSHR signaling leads to the synthesis and secretion of thyroid hormones, primarily thyroxine (T4).

-

Sample Collection: Collect blood samples from the mice at specified time points after compound administration.

-

Protocol (ELISA):

-

Sample Preparation: Prepare serum from the collected blood samples.

-

ELISA: Use a commercial enzyme-linked immunosorbent assay (ELISA) kit for mouse T4. This is typically a competitive assay where T4 in the sample competes with a labeled T4 for binding to an anti-T4 antibody coated on a microplate.

-

Detection: The amount of bound labeled T4 is inversely proportional to the concentration of T4 in the sample and is quantified by measuring the signal from a colorimetric substrate.

-

Data Analysis: Calculate the T4 concentration in the samples by comparing their absorbance to a standard curve.

-

Visualization of Signaling Pathways and Experimental Workflows

TSH Receptor Signaling Pathway

The following diagram illustrates the canonical TSH receptor signaling pathway leading to the expression of thyroid-specific genes.

Caption: TSH Receptor (TSHR) signaling pathway.

Experimental Workflow for Enantiomer Characterization

The following diagram outlines the typical experimental workflow for characterizing the activity of TSHR agonist enantiomers.

Caption: Workflow for TSHR agonist enantiomer evaluation.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Variable Suppression of Serum Thyroxine in Female Mice of Different Inbred Strains by Triiodothyronine Administered in Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative High Throughput Screening Using a Live Cell cAMP Assay Identifies Small Molecule Agonists of the TSH Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tripod.nih.gov [tripod.nih.gov]

In-Depth Technical Guide: S37b, a TSHR Antagonist for Graves' Disease Investigation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule TSHR antagonist S37b and its more active enantiomer, S37a, for the investigation of Graves' disease. This document details the mechanism of action, summarizes key quantitative data, provides in-depth experimental protocols, and visualizes critical pathways and workflows.

Introduction to S37a/b and Graves' Disease

Graves' disease is an autoimmune disorder characterized by the production of thyroid-stimulating antibodies (TSAbs) that bind to and activate the thyrotropin receptor (TSHR), leading to hyperthyroidism. A promising therapeutic strategy involves the development of small molecule antagonists that can block the action of these autoantibodies on the TSHR. S37 is a chiral small molecule identified through high-throughput screening, with its enantiomer S37a demonstrating potent and selective antagonist activity against the TSHR. Its counterpart, S37b, exhibits significantly less activity and serves as a negative control in research settings.[1][2] This guide focuses on the properties and experimental investigation of the active enantiomer, S37a.

Mechanism of Action

S37a is a selective and competitive antagonist of the TSHR.[3] It functions as a negative allosteric modulator, binding to a site on the TSHR distinct from the orthosteric binding site for TSH and TSAbs. This allosteric inhibition prevents the conformational changes required for receptor activation, thereby blocking downstream signaling cascades.[4]

The primary signaling pathway activated by TSHR is the Gαs-adenylyl cyclase pathway. Upon activation, the TSHR couples with the Gαs protein, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function. S37a effectively inhibits this TSH- and TSAb-induced cAMP accumulation.[3]

Data Presentation

In Vitro Efficacy of S37a

The following table summarizes the inhibitory activity of S37a against various TSHR activators in different cell-based assays.

| Activator | Cell Line | Assay Type | IC50 Value | Reference |

| TSH (murine TSHR) | HEK293 | cAMP Accumulation | 40 µM | [5] |

| TSH (human TSHR) | HEK293 | cAMP Accumulation | ~20 µM | [5] |

| M22 (human TSAb) | HEK293 | cAMP Accumulation | Inhibition Observed | [3] |

| KSAb1 (murine TSAb) | HEK293 | cAMP Accumulation | Inhibition Observed | [3] |

| C2 (small molecule agonist) | HEK293 | cAMP Accumulation | Inhibition Observed | [3] |

In Vivo Pharmacokinetics of S37a in Mice

The pharmacokinetic profile of S37a was assessed in mice following a single oral gavage administration.

| Parameter | Value | Animal Model | Dosing | Reference |

| Oral Bioavailability | 53% | SWISS (CD1) mice | 10 mg/kg | [3][5] |

| Half-life (t½) | 2.9 hours | SWISS (CD1) mice | 10 mg/kg | [5] |

| Toxicity | No toxicity observed | SWISS (CD1) mice | 10 mg/kg | [3] |

Experimental Protocols

High-Throughput Screening (HTS) for TSHR Antagonists

This protocol outlines the general steps for identifying TSHR antagonists from a small molecule library.[3][6]

Objective: To identify compounds that inhibit TSH-induced TSHR activation.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human TSHR and a cAMP-responsive element (CRE) coupled to a luciferase reporter gene.

-

Small molecule compound library.

-

Bovine TSH (bTSH).

-

Forskolin.

-

Cell culture medium and reagents.

-

384-well microplates.

-

Luciferase assay reagent.

-

Plate reader with luminescence detection capabilities.

Procedure:

-

Cell Plating: Seed the TSHR-expressing CHO cells into 384-well plates at a predetermined density and incubate overnight to allow for cell attachment.

-

Compound Addition: Add the small molecule library compounds to the wells at a final screening concentration (e.g., 10-20 µM).

-

Incubation: Incubate the plates with the compounds for a defined period (e.g., 1 hour) at 37°C.

-

Stimulation: Add a sub-maximal concentration of bTSH to the wells to stimulate the TSHR.

-

Incubation: Incubate the plates for a further period (e.g., 4-6 hours) to allow for luciferase gene expression.

-

Luciferase Assay: Add the luciferase assay reagent to the wells and measure the luminescence signal using a plate reader.

-

Hit Identification: Identify compounds that cause a significant reduction in the luciferase signal compared to control wells (bTSH stimulation without compound).

-

Counterscreening: To eliminate false positives that act downstream of the receptor, counterscreen the identified hits for their ability to inhibit forskolin-induced luciferase expression. Forskolin directly activates adenylyl cyclase, bypassing the TSHR. True TSHR antagonists should not inhibit the forskolin response.

cAMP Accumulation Assay (HTRF)

This protocol describes a method to quantify the inhibitory effect of S37a on TSH-induced cAMP production using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[7][8]

Objective: To determine the IC50 value of S37a for the inhibition of TSH-stimulated cAMP production.

Materials:

-

HEK293 cells stably expressing the human TSHR.

-

S37a.

-

Bovine TSH (bTSH).

-

cAMP HTRF assay kit (containing cAMP-d2 and anti-cAMP cryptate).

-

Cell culture medium and reagents.

-

384-well white microplates.

-

HTRF-compatible plate reader.

Procedure:

-

Cell Plating: Seed the TSHR-expressing HEK293 cells into 384-well white plates and incubate overnight.

-

Compound Pre-incubation: Add serial dilutions of S37a to the wells and incubate for a short period (e.g., 30 minutes) at room temperature.

-

Stimulation: Add a fixed concentration of bTSH (typically the EC80 concentration) to the wells to stimulate cAMP production.

-

Incubation: Incubate the plate for 30-60 minutes at room temperature.

-

Lysis and Detection: Add the HTRF lysis buffer containing cAMP-d2 and anti-cAMP cryptate to the wells.

-

Incubation: Incubate for 1 hour at room temperature to allow for the competitive binding reaction to reach equilibrium.

-

Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).

-

Data Analysis: Calculate the ratio of the two emission wavelengths and plot the results against the concentration of S37a. Determine the IC50 value from the resulting dose-response curve.

Mandatory Visualizations

Signaling Pathways

References

- 1. [PDF] A selective TSH receptor antagonist inhibits stimulation of thyroid function in female mice. | Semantic Scholar [semanticscholar.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A New Highly Thyrotropin Receptor-Selective Small-Molecule Antagonist with Potential for the Treatment of Graves' Orbitopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Small molecule TSHR: Agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. TSH Receptor Signaling Abrogation by a Novel Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative High Throughput Screening Using a Live Cell cAMP Assay Identifies Small Molecule Agonists of the TSH Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]

Probing TSHR Allosteric Modulation with the Enantiomeric Pair S37a and S37b

An In-Depth Technical Guide:

This guide provides a technical overview of the use of S37a, a selective negative allosteric modulator (NAM) of the Thyroid-Stimulating Hormone Receptor (TSHR), and its enantiomer, S37b, as a tool for studying receptor modulation. The stereospecific nature of this pair makes them valuable assets for researchers in endocrinology and drug development to ensure target-specific effects and elucidate the mechanisms of TSHR signaling.

Introduction to TSHR and Allosteric Modulation

The Thyroid-Stimulating Hormone Receptor (TSHR) is a G-protein coupled receptor (GPCR) central to thyroid gland function and a key pathogenic factor in autoimmune conditions like Graves' disease.[1] TSH binding to the receptor primarily activates the Gαs protein, leading to the production of cyclic adenosine monophosphate (cAMP), a critical second messenger.[1] However, the TSHR can also signal through other pathways, including the Gαq/11 pathway (leading to inositol phosphate accumulation) and β-arrestin recruitment, which can trigger distinct downstream cellular responses.[1][2][3]

Allosteric modulators are compounds that bind to a receptor at a site distinct from the orthosteric site where the endogenous ligand (TSH) binds.[4][5] Negative allosteric modulators (NAMs) like S37a reduce the receptor's response to the endogenous agonist.[5] A key advantage of allosteric modulators is their potential for greater subtype selectivity and a more nuanced "dimmer switch" effect compared to orthosteric antagonists.[5]

The use of an enantiomeric pair, such as the active modulator S37a and its less effective counterpart S37b, is a cornerstone of rigorous pharmacological investigation.[6] Demonstrating that the biological effect is stereoselective (i.e., produced by one enantiomer but not the other) provides strong evidence that the observed activity is due to a specific interaction with a chiral biological target, such as a receptor binding pocket, rather than non-specific effects.

Mechanism of Action and Binding Site

S37a is a highly selective, micromolar antagonist of the TSHR.[1][2] Unlike many small molecule modulators that bind within the transmembrane domain (TMD), S37a occupies a novel allosteric pocket located at the interface between the TSHR's extracellular domain (ECD) and the TMD.[2][6] This binding site involves key residues in the extracellular loop 1 (ECL1) and the internal agonist sequence of the receptor.[2][6]

By binding to this site, S37a stabilizes an inactive conformation of the receptor, thereby inhibiting signal transduction upon stimulation by TSH or by thyroid-stimulating autoantibodies (TSAb) found in Graves' disease patients.[1][6] S37b, as the less effective enantiomer, shows only a minor inhibitory effect, underscoring the precise stereochemical requirements for binding and activity at this allosteric site.[6]

Quantitative Data on Modulator Activity

The primary function of S37b is to serve as a negative control to validate the stereospecific activity of S37a. Quantitative data from functional assays consistently highlight the significant difference in potency between the two enantiomers.

| Compound | Target | Modulator Type | Key Signaling Pathway Inhibited | Potency (IC50) | Source |

| S37a | TSHR | Negative Allosteric Modulator | Gs/cAMP | Micromolar (µM) range | [1][2] |

| S37b | TSHR | Inactive Enantiomer / Control | Gs/cAMP | Minor / Insignificant Effect | [6] |

Key Experimental Protocols

Characterizing allosteric modulators like S37a and S37b requires robust functional assays that measure downstream signaling events. Below are detailed protocols for two essential assays.

This protocol describes how to measure the inhibition of TSH-induced cAMP production by S37a, using S37b as a negative control. Homogeneous Time-Resolved Fluorescence (HTRF) is a common competitive immunoassay format.[7][8]

Materials:

-

HEK293 cells stably expressing human TSHR (HEK-TSHR).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., PBS with a phosphodiesterase inhibitor like 0.5 mM IBMX).

-

Bovine TSH (bTSH).

-

S37a and S37b, dissolved in DMSO and serially diluted.

-

HTRF cAMP assay kit (e.g., cAMP Dynamic 2, Cisbio).

-

Low-volume 384-well white plates.

-

HTRF-compatible plate reader.

Procedure:

-

Cell Preparation: Culture HEK-TSHR cells to ~80% confluency. On the day of the assay, harvest the cells and resuspend them in assay buffer to the desired concentration (e.g., 400,000 cells/mL).

-

Compound Plating: Add 5 µL of serially diluted S37a, S37b, or DMSO vehicle control to the wells of a 384-well plate.

-

Cell Dispensing: Add 5 µL of the cell suspension (~2,000 cells) to each well containing the compounds and incubate for 15-30 minutes at room temperature.

-

Agonist Stimulation: Prepare a bTSH solution in assay buffer at 2x the final EC₈₀ concentration (the concentration that gives 80% of the maximal cAMP response, determined in a prior experiment). Add 10 µL of this solution to the wells. For "no stimulation" control wells, add 10 µL of assay buffer alone.

-

Incubation: Seal the plate and incubate for 30-60 minutes at room temperature to allow for cAMP production.

-

Detection: Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP Cryptate) in lysis buffer according to the manufacturer's instructions. Dispense 10 µL of the cAMP-d2 mix followed by 10 µL of the anti-cAMP Cryptate mix into each well.

-

Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm (Cryptate emission) and 665 nm (d2 emission).

-

Data Analysis: Calculate the 665/620 ratio and the Delta F% as per the kit instructions. Plot the response against the log concentration of S37a/S37b to determine the IC₅₀ value. Expect a dose-dependent inhibition for S37a and a flat or minimal response for S37b.

This assay determines if a modulator affects TSH-induced β-arrestin recruitment, a key pathway for receptor desensitization and biased signaling. The DiscoverX PathHunter assay is a widely used platform based on enzyme fragment complementation.[9][10]

Materials:

-

PathHunter cell line co-expressing TSHR-ProLink (PK) and β-arrestin-Enzyme Acceptor (EA).

-

Cell Plating Reagent.

-

Assay buffer.

-

Bovine TSH (bTSH).

-

S37a and S37b, dissolved in DMSO and serially diluted.

-

PathHunter Detection Reagent Kit.

-

Solid white 384-well cell culture plates.

-

Chemiluminescent plate reader.

Procedure:

-

Cell Plating: Prepare cells in Cell Plating Reagent at a concentration specified by the vendor. Dispense 10 µL of the cell suspension into each well of a 384-well plate. Incubate overnight at 37°C, 5% CO₂.

-

Compound Addition: Prepare 3x concentrated solutions of S37a, S37b, or vehicle in assay buffer. Add 5 µL to the appropriate wells and incubate for 30 minutes at 37°C.

-

Agonist Stimulation: Prepare a 4x concentrated solution of bTSH at its EC₈₀ concentration in assay buffer. Add 5 µL to the wells.

-

Incubation: Incubate the plate for 90 minutes at 37°C.

-

Detection: Equilibrate the plate and the PathHunter detection reagents to room temperature. Prepare the working detection solution according to the manufacturer's protocol. Add 20 µL to each well.

-

Final Incubation: Incubate the plate for 60 minutes at room temperature in the dark.

-

Data Acquisition: Read the chemiluminescent signal on a plate reader.

-

Data Analysis: Plot the relative light units (RLU) against the log concentration of the modulator to determine IC₅₀ values. This will reveal if S37a/b inhibits the TSH-mediated β-arrestin pathway.

Visualizations of Pathways and Workflows

The following diagrams illustrate the key concepts and processes involved in studying TSHR modulation with S37a/b.

Caption: TSHR canonical and non-canonical signaling pathways.

Caption: Workflow for characterizing S37a/b at the TSHR.

Caption: Logical model of S37a's negative allosteric modulation.

References

- 1. A New Highly Thyrotropin Receptor-Selective Small-Molecule Antagonist with Potential for the Treatment of Graves' Orbitopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modulating TSH Receptor Signaling for Therapeutic Benefit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]

- 4. Allosteric Modulators Hit the TSH Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are TSHR Negative Allosteric Modulator and how do they work? [synapse.patsnap.com]

- 6. WO2021028346A1 - Tshr ligand binding domain and methods using said domain - Google Patents [patents.google.com]

- 7. myassays.blob.core.windows.net [myassays.blob.core.windows.net]

- 8. Assay in Summary_ki [bdb99.ucsd.edu]

- 9. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Notes and Protocols: In Vitro Assay of TSHR Antagonist S37b

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thyroid-stimulating hormone receptor (TSHR) is a key G protein-coupled receptor (GPCR) that regulates thyroid function. Its aberrant activation by autoantibodies is a hallmark of Graves' disease, leading to hyperthyroidism and associated complications such as Graves' orbitopathy. Consequently, the development of TSHR antagonists is a significant therapeutic strategy. S37b is a small-molecule antagonist of the TSHR. It is the less effective enantiomer of the more extensively studied S37a[1][2][]. These antagonists function by inhibiting the TSH-induced intracellular signaling cascade, primarily the production of cyclic adenosine monophosphate (cAMP)[4][5].

This document provides a detailed protocol for an in vitro assay to characterize the antagonistic activity of S37b on the TSHR. The described methodology is based on established protocols for small-molecule TSHR antagonists and focuses on the quantification of cAMP levels in a recombinant cell line.

Signaling Pathway and Experimental Workflow

The binding of TSH to its receptor activates a Gs protein, which in turn stimulates adenylyl cyclase to produce cAMP. TSHR antagonists block this stimulation. The experimental workflow for assessing the antagonist activity of S37b involves treating TSHR-expressing cells with a fixed concentration of TSH and varying concentrations of S37b, followed by the measurement of intracellular cAMP levels.

Figure 1: TSHR Signaling Pathway and Point of Inhibition by S37b.

References

Application Notes and Protocols for the Experimental Design of TSHR Inhibition Using S37b

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thyrotropin receptor (TSHR) is a G-protein coupled receptor (GPCR) central to the regulation of thyroid gland function.[1] Pathological activation of the TSHR by autoantibodies is the primary cause of Graves' disease, an autoimmune disorder leading to hyperthyroidism and associated complications such as Graves' orbitopathy (GO).[2] Consequently, the development of TSHR antagonists is a promising therapeutic strategy.

This document provides a detailed guide for the experimental design and characterization of TSHR inhibitors, using the small molecule S37b as a case study. S37b is the less effective enantiomer of S37a, a potent and highly selective TSHR antagonist.[3] The stereoselective activity of the S37a/S37b pair offers an excellent model for validating assay sensitivity and specificity. These protocols are designed to guide researchers from initial in vitro characterization to preclinical in vivo evaluation.

Data Presentation: Comparative Inhibitory Activity

Quantitative data for novel compounds should be systematically organized to allow for clear comparison of potency, selectivity, and potential for further development. S37a has been characterized as a micromolar antagonist of the TSHR, while its enantiomer, S37b, exhibits only minor inhibitory effects.[3]

Table 1: In Vitro Potency of S37 Enantiomers

| Compound | Target | Cell Line | Assay Type | IC50 |

| S37a | human TSHR | HEK293 | cAMP Accumulation | ~20 µM[3][4] |

| murine TSHR | HEK293 | cAMP Accumulation | 40 µM[3][4] | |

| S37b | human TSHR | HEK293 | cAMP Accumulation | >100 µM (minor effect observed)[3] |

Note: The IC50 value for S37b is extrapolated based on qualitative descriptions in the literature. Direct quantitative measurement is recommended.

Table 2: In Vivo Pharmacokinetic Properties of S37a

| Compound | Animal Model | Dosage | Administration | Oral Bioavailability | Half-life (t½) |

| S37a | SWISS (CD1) mice | 10 mg/kg | Oral gavage | 53%[3][4] | 2.9 hours[4] |

Note: In vivo data for S37b is not currently available, which is expected for a less potent enantiomer not prioritized for further development.

Experimental Protocols

In Vitro Characterization: TSHR-Mediated cAMP Accumulation Assay

This assay is the gold standard for quantifying the functional inhibition of the Gs-coupled TSHR signaling pathway.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., S37b) by measuring its ability to block TSH-induced cyclic adenosine monophosphate (cAMP) production in cells stably expressing the human TSHR.

Materials:

-

Cell Line: HEK293 cells stably expressing the human TSHR (HEK293-hTSHR).[5][6][7]

-

Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS), and a selection antibiotic such as Hygromycin B if required for maintaining stable expression.[5][7]

-

Agonist: Bovine TSH (bTSH) or recombinant human TSH (rhTSH).

-

Test Compounds: S37a (positive control) and S37b (test article), dissolved in DMSO.

-

Assay Buffer: PBS or HBSS.

-

cAMP Detection Kit: A competitive immunoassay kit, such as HTRF, AlphaScreen, or ELISA-based kits.[8][9]

Protocol:

-

Cell Culture and Plating:

-

Culture HEK293-hTSHR cells at 37°C in a humidified 5% CO2 incubator.[5]

-

Passage cells when they reach 80-90% confluency.

-

One day prior to the assay, harvest cells and seed them into 96-well or 384-well white, solid-bottom plates at an optimized density.

-

-

Compound Preparation and Treatment:

-

Prepare serial dilutions of S37a and S37b in DMSO, and then dilute further into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and typically ≤0.5%.

-

Remove culture medium from the plated cells and add the diluted compounds.

-

Incubate the plates at room temperature for 30 minutes to allow the compounds to interact with the receptors.

-

-

Agonist Stimulation:

-

Prepare a solution of TSH in assay buffer at a concentration that elicits ~80% of the maximal response (EC80).

-

Add the TSH solution to all wells except the negative control (basal) wells.

-

Incubate for 30-60 minutes at room temperature.

-

-

cAMP Detection:

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the TSH-stimulated control.

-

Plot the percentage of inhibition against the log concentration of the compound.

-

Use a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.

-

In Vivo Evaluation: Murine Model of Graves' Disease

An in vivo model is essential to assess the efficacy and pharmacokinetic properties of a lead TSHR antagonist. A common approach involves inducing a hyperthyroid state in mice.[10]

Objective: To evaluate the ability of a test compound to reverse or prevent the hyperthyroid phenotype induced by a TSHR-stimulating antibody.

Materials:

-

Inducing Agent: TSHR-stimulating monoclonal antibody (e.g., M22) or adenovirus expressing the TSHR A-subunit (Ad-TSHR289).[10][12]

-

Test Compound: S37a (positive control) or other lead antagonists formulated for oral administration.

-

Vehicle Control: The formulation vehicle (e.g., % DMSO + % PEG300 + % Tween 80 + % ddH2O).

Protocol:

-

Induction of Hyperthyroidism:

-

Compound Administration:

-

Randomize mice into treatment groups (vehicle, positive control, test compound).

-

Administer the test compound and controls orally (gavage) once or twice daily for a predetermined period (e.g., 10-14 days).[13]

-

-

Monitoring and Endpoint Analysis:

-

Monitor animal weight and general health daily.

-

Collect blood samples periodically (e.g., via tail vein) to measure serum levels of total and free thyroxine (T4) and triiodothyronine (T3) using ELISA or radioimmunoassay.

-

At the end of the study, euthanize the animals and collect thyroid glands for weighing and histological analysis. Histology can reveal changes in follicular cell size, colloid content, and vascularity.[13]

-

-

Data Analysis:

-

Compare serum T4/T3 levels and thyroid weights between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).

-

A significant reduction in thyroid hormones and gland size in the compound-treated group indicates in vivo efficacy.

-

Mandatory Visualizations

TSHR Signaling Pathway and Point of Inhibition

Caption: TSHR signaling cascade via the Gαs-cAMP pathway and the inhibitory action of S37b.

General Experimental Workflow for TSHR Antagonist Characterization

Caption: Logical workflow for the preclinical evaluation of a TSHR antagonist like S37b.

Logical Relationship for IC50 Determination

Caption: Relationship of components in an in vitro assay to determine TSHR inhibition.

References

- 1. Novel Insights on Thyroid-Stimulating Hormone Receptor Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A New Highly Thyrotropin Receptor-Selective Small-Molecule Antagonist with Potential for the Treatment of Graves' Orbitopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Human TSHR Stable Cell Line - HEK293 (CSC-RG1793) - Creative Biogene [creative-biogene.com]

- 6. Thyroid Stimulating Hormone Receptor stable expressing HEK293 cell line – AS ONE INTERNATIONAL [asone-int.com]

- 7. HEK293/Human TSHR Stable Cell Line | ACROBiosystems [acrobiosystems.com]

- 8. resources.revvity.com [resources.revvity.com]

- 9. resources.revvity.com [resources.revvity.com]

- 10. Lessons from mouse models of Graves’ disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. etj.bioscientifica.com [etj.bioscientifica.com]

- 12. crinetics.com [crinetics.com]

- 13. Orally bioavailable TSHR antagonist shows disease-modifying effects in models of Graves’ disease | BioWorld [bioworld.com]

Application Notes and Protocols for S37b (IL-37b) in In Vivo Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-37b (IL-37b), a member of the IL-1 family of cytokines, has emerged as a potent negative regulator of inflammation and immune responses. Its therapeutic potential is being explored in a wide range of preclinical models of inflammatory diseases, autoimmune disorders, and cancer. This document provides detailed application notes and protocols for the in vivo administration of recombinant human IL-37b (referred to as S37b) in animal models, with a focus on dosage, administration routes, and experimental design.

Signaling Pathways of IL-37b

IL-37b exerts its anti-inflammatory effects through both extracellular and intracellular signaling pathways. Extracellularly, IL-37b forms a complex with the IL-18 receptor alpha chain (IL-18Rα) and the IL-1 receptor 8 (IL-1R8), a decoy receptor. This interaction leads to the suppression of pro-inflammatory signaling cascades, including the NF-κB and MAPK pathways. Intracellularly, the precursor form of IL-37b can translocate to the nucleus, where it interacts with SMAD3, a key component of the TGF-β signaling pathway, to further suppress inflammatory gene expression.[1][2]

Caption: IL-37b Signaling Pathways

Quantitative Data Summary

The following tables summarize the dosages and effects of recombinant human IL-37b administered in various mouse models as reported in the literature.

Table 1: In Vivo Dosage of Recombinant Human IL-37b in Mouse Models of Inflammatory Diseases

| Disease Model | Mouse Strain | Dosage | Route of Administration | Dosing Schedule | Key Findings |

| Arthritis (Streptococcal cell wall-induced) | Wild-type | 1 µ g/mouse (~40 µg/kg) | Intraperitoneal (i.p.) | Three doses at 24, 12, and 2 hours before induction | Suppressed joint inflammation by 51.7% and reduced synovial pro-inflammatory cytokines.[3][4] |

| Colitis (DSS-induced) | IL-10 knockout | Not applicable (transgenic model) | Not applicable | Not applicable | Transgenic expression of human IL-37 protected against chronic colitis and colon carcinogenesis.[5][6] |

| Metabolic Syndrome (High-fat diet-induced) | Wild-type | 0.1 µ g/mouse/day and 1 µ g/mouse/day | Intraperitoneal (i.p.) | Daily for 2 weeks | Improved insulin sensitivity and glucose tolerance, reduced pro-inflammatory cytokine production in adipose tissue.[7] |

| Kawasaki Disease | Wild-type | Not specified | Intravenous (i.v.) | Not specified | Inhibited coronary artery inflammation and VCAM-1 expression.[8] |

| Endotoxemia (LPS-induced) | Wild-type | 1 µ g/mouse | Intraperitoneal (i.p.) | 2 hours before LPS challenge | Reduced plasma and organ levels of IL-6 and TNFα.[9][10] |

Table 2: In Vivo Dosage of Recombinant Human IL-37b in Mouse Cancer Models

| Cancer Model | Mouse Strain | Dosage | Route of Administration | Dosing Schedule | Key Findings |

| Hepatocellular Carcinoma (HCC) | Not specified | Not applicable (overexpression in tumor cells) | Not applicable | Not applicable | Delayed tumor growth and increased recruitment of dendritic cells to the tumor.[11] |

| Breast Cancer (4T1) | BALB/c | Not applicable (adenoviral transduction of tumor cells) | Not applicable | Not applicable | Retarded tumor growth in immunocompetent mice.[12] |

| Fibrosarcoma | Not specified | Not specified (intratumoral injection of adenovirus expressing IL-37) | Intratumoral | Single or multiple injections | Reduced tumor growth and established anti-tumor immunity.[13] |

Experimental Protocols

Protocol 1: Administration of Recombinant Human IL-37b in a Mouse Model of Acute Arthritis

This protocol is based on the methodology used in streptococcal cell wall (SCW)-induced arthritis models.[3][4]

1. Materials:

- Recombinant human IL-37b (endotoxin-free)

- Sterile, pyrogen-free phosphate-buffered saline (PBS)

- 8-10 week old wild-type mice

- Streptococcal cell wall (SCW) solution

- Syringes and needles for intraperitoneal and intra-articular injections

2. Experimental Workflow:

Caption: Experimental Workflow for IL-37b in Arthritis Model

3. Procedure:

- Reconstitute recombinant human IL-37b in sterile PBS to a final concentration of 10 µg/mL.

- Administer 1 µg of IL-37b (in 100 µL of PBS) via intraperitoneal (i.p.) injection at 24, 12, and 2 hours prior to the induction of arthritis. A control group should receive vehicle (100 µL of PBS) injections on the same schedule.

- Induce arthritis by intra-articular injection of SCW into the knee joint.

- Monitor and measure joint swelling at regular intervals post-induction.

- At the experimental endpoint (e.g., 24-48 hours post-induction), euthanize the mice and collect synovial tissue for histological analysis and cytokine measurement.

Protocol 2: Administration of Recombinant Human IL-37b in a Mouse Model of Metabolic Syndrome

This protocol is based on studies investigating the effects of IL-37b in diet-induced obesity.[7]

1. Materials:

- Recombinant human IL-37b (endotoxin-free)

- Sterile, pyrogen-free phosphate-buffered saline (PBS)

- C57BL/6J mice on a high-fat diet (HFD) for a specified period (e.g., 12-16 weeks)

- Glucose and insulin solutions for tolerance tests

- Equipment for blood glucose measurement

2. Experimental Workflow:

Caption: Experimental Workflow for IL-37b in Metabolic Syndrome Model

3. Procedure:

- Induce metabolic syndrome in mice by feeding a high-fat diet for 12-16 weeks.

- Prepare solutions of recombinant human IL-37b in sterile PBS at concentrations of 1 µg/mL and 10 µg/mL.

- Administer daily intraperitoneal (i.p.) injections of either vehicle (PBS), 0.1 µg IL-37b, or 1 µg IL-37b for a period of 2 weeks.

- During the final week of treatment, perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess metabolic function.

- At the end of the treatment period, euthanize the mice and collect blood, adipose tissue, and liver for analysis of inflammatory cytokines, metabolic markers, and gene expression.

Conclusion

The administration of recombinant human IL-37b has shown significant therapeutic efficacy in a variety of preclinical animal models. The typical effective dose is in the low microgram range per mouse, administered systemically via intraperitoneal injection. The protocols and data presented here provide a foundation for researchers to design and execute in vivo studies to further investigate the therapeutic potential of IL-37b. It is crucial to source high-quality, endotoxin-free recombinant protein and to include appropriate vehicle controls in all experiments. Further dose-response studies may be necessary to optimize the therapeutic window for specific disease models.

References

- 1. Frontiers | Current Understanding of IL-37 in Human Health and Disease [frontiersin.org]

- 2. Current Understanding of IL-37 in Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Treating experimental arthritis with the innate immune inhibitor interleukin-37 reduces joint and systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Treating Experimental Arthritis with the Innate Immune Inhibitor Interleukin-37 Reduces Joint and Systemic Inflammation - Publications - Immune-Mediated Inflammatory Disease Forum [imidforum.com]

- 5. Interleukin-37 Inhibits Colon Carcinogensis During Chronic Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Interleukin-37 Inhibits Colon Carcinogensis During Chronic Colitis [frontiersin.org]

- 7. Interleukin-37 treatment of mice with metabolic syndrome improves insulin sensitivity and reduces pro-inflammatory cytokine production in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IL-37b alleviates endothelial cell apoptosis and inflammation in Kawasaki disease through IL-1R8 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Extracellular forms of IL-37 inhibit innate inflammation in vitro and in vivo but require the IL-1 family decoy receptor IL-1R8 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. IL-37 induces anti-tumor immunity by indirectly promoting dendritic cell recruitment and activation in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel insights into IL-37: an anti-inflammatory cytokine with emerging roles in anti-cancer process - PMC [pmc.ncbi.nlm.nih.gov]

- 13. IL‐37: An anti‐inflammatory cytokine with antitumor functions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: S37b in Primary Cultures of Human Thyrocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

S37b is a small molecule identified as a thyrotropin receptor (TSHR) antagonist. It is the less effective enantiomer of the more potent TSHR antagonist, S37a.[1][2] The TSHR, a G protein-coupled receptor, is the primary stimulator of thyroid cell growth, differentiation, and function.[1] Its activation by thyroid-stimulating hormone (TSH) initiates a signaling cascade predominantly through the Gsα-mediated adenylyl cyclase-cyclic AMP (cAMP) pathway, leading to the synthesis and release of thyroid hormones.[3][4] TSHR can also couple to Gq/11, activating the phospholipase C pathway.

This document provides detailed application notes and protocols for the use of S37b in primary cultures of human thyrocytes. Given the limited direct data on S37b, information on its more potent enantiomer, S37a, is included as a reference for experimental design and expected outcomes. These protocols are intended to guide researchers in characterizing the antagonistic properties of S37b and its potential effects on thyroid cell physiology.

Data Presentation

Table 1: In Vitro Activity of the TSHR Antagonist S37a

| Cell Line | Receptor | Ligand | IC50 | Assay | Reference |

| HEK293 | Human TSHR | TSH | ~20 µM | cAMP Accumulation | [5][6] |

| HEK293 | Murine TSHR | TSH | 40 µM | cAMP Accumulation | [5][6] |

Note: S37b is reported to have a minor effect on TSHR inhibition compared to S37a.[2] Quantitative data for S37b in primary human thyrocytes is not currently available in the public domain. The provided data for S37a in a recombinant cell line serves as a benchmark for designing dose-response experiments. It is crucial to determine the IC50 of S37b empirically in primary human thyrocytes.

Signaling Pathways and Experimental Workflow

TSH Receptor Signaling Pathway

The following diagram illustrates the primary signaling pathway activated by TSH and the proposed point of inhibition by S37b.

References

- 1. TSH Receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 2. TSHR antagonist S37b Datasheet DC Chemicals [dcchemicals.com]

- 3. Modulating TSH Receptor Signaling for Therapeutic Benefit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cAMP-Glo™ Assay Protocol [promega.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. glpbio.com [glpbio.com]

Troubleshooting & Optimization

Navigating S37b: A Technical Guide to TSHR Antagonist Solubility

Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the solubility challenges associated with the TSHR antagonist S37b. Below you will find troubleshooting advice and frequently asked questions to ensure the successful use of S37b in your experiments.

Troubleshooting Guide: S37b Solubility Issues

Researchers may encounter difficulties in dissolving this compound. This guide offers a systematic approach to addressing these common problems.

Problem: S37b fails to dissolve completely in DMSO.

| Possible Cause | Troubleshooting Step | Expected Outcome |

| Hygroscopic DMSO: DMSO has absorbed moisture from the air, reducing its solvating power. | 1. Use a fresh, unopened vial of anhydrous or molecular sieve-dried DMSO.2. Aliquot DMSO upon opening to minimize exposure to air. | S37b should dissolve more readily in fresh, high-quality DMSO. |

| Insufficient Sonication: The compound requires mechanical energy to fully dissolve. | 1. After adding DMSO, sonicate the solution in a water bath for 10-15 minutes.2. Gently warm the solution to 37°C during sonication. | Complete dissolution of the S37b powder, resulting in a clear solution. |

| Concentration Exceeds Solubility Limit: The desired concentration is higher than the compound's maximum solubility in DMSO. | 1. Refer to the solubility data; do not exceed 100 mg/mL.[1][2]2. If a higher concentration is needed, consider a different solvent system, though options are limited. | Preparation of a clear stock solution at a viable concentration. |

Problem: Precipitate forms when adding S37b stock solution to aqueous buffer.

| Possible Cause | Troubleshooting Step | Expected Outcome |

| Poor Aqueous Solubility: S37b is poorly soluble in aqueous solutions, causing it to crash out of the DMSO stock. | 1. Decrease the final concentration of S37b in the aqueous medium.2. Increase the percentage of DMSO in the final solution (typically not exceeding 0.5-1% to avoid cell toxicity).3. Consider using a formulation with solubilizing agents for in vivo studies, such as PEG300 and Tween-80.[1] | A stable, clear solution with no visible precipitate, ensuring accurate compound concentration in the assay. |

| Buffer Incompatibility: Components of the buffer may interact with S37b, reducing its solubility. | 1. Test the solubility of S37b in different, simplified buffer systems.2. Ensure the pH of the buffer is compatible with the compound. | Identification of a suitable buffer system that maintains S37b solubility. |

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving S37b?

A1: The recommended solvent for preparing stock solutions of S37b is dimethyl sulfoxide (DMSO).[1][2][] It is crucial to use fresh, anhydrous DMSO to achieve optimal solubility.[2][4]

Q2: What is the maximum soluble concentration of S37b in DMSO?

A2: S37b is soluble in DMSO at concentrations up to 100 mg/mL.[1][2] However, it may require sonication to fully dissolve at this concentration.[1] Another source suggests a solubility of 92 mg/mL in fresh DMSO.[4]

Q3: My S37b in DMSO solution appears cloudy. What should I do?